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Compound of Interest

Compound Name: Nonadecenal

CAS No.: 98419-77-3

Cat. No.: B14326748

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

chemical and pharmaceutical sciences for the unambiguous determination of molecular

structure. This guide provides a comparative analysis of the expected NMR spectral data for

(E)-nonadec-10-enal and its structural isomer, (E)-nonadec-2-enal. By examining the predicted

¹H and ¹³C NMR data, researchers can effectively differentiate between these isomers and

confirm the specific structure of a synthesized or isolated nonadecenal.

Predicted NMR Data for Nonadecenal Isomers
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (E)-nonadec-

10-enal and (E)-nonadec-2-enal. These predictions are based on established chemical shift

ranges for aldehydes and alkenes.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
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Assignment (E)-nonadec-10-enal (E)-nonadec-2-enal
Key Differentiating

Features

Aldehydic H (H-1) ~9.7 (t) ~9.5 (d)

The multiplicity of the

aldehydic proton is a

key differentiator. In

the 10-enal, it's a

triplet due to coupling

with the adjacent CH₂

group. In the 2-enal,

it's a doublet from

coupling with the

vinylic proton at C-3.

Vinylic H (H-10, H-11) ~5.4 (m) -

The presence of

vinylic protons in the

middle of the aliphatic

chain is characteristic

of the 10-enal isomer.

Vinylic H (H-2, H-3) -
H-2: ~6.1 (dt), H-3:

~6.8 (dt)

The downfield

chemical shifts of the

vinylic protons in the

2-enal are due to their

proximity to the

electron-withdrawing

aldehyde group.

Allylic H (H-9, H-12) ~2.0 (m) -

Allylic H (H-4) - ~2.2 (m)

α-CH₂ to aldehyde (H-

2)
~2.4 (td) -

This signal is absent

in the 2-enal isomer

where C-2 is part of

the double bond.

Aliphatic CH₂ chain ~1.2-1.6 (m) ~1.2-1.6 (m)

Terminal CH₃ (H-19) ~0.9 (t) ~0.9 (t)
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Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment (E)-nonadec-10-enal (E)-nonadec-2-enal
Key Differentiating

Features

Aldehydic C (C-1) ~202 ~194

The aldehydic carbon

in the 2-enal is slightly

upfield due to

conjugation with the

double bond.

Vinylic C (C-10, C-11) ~130 -

Vinylic C (C-2, C-3) - C-2: ~135, C-3: ~158

The significant

downfield shift of C-3

in the 2-enal is a

prominent

distinguishing feature.

α-C to aldehyde (C-2) ~44 -

Aliphatic CH₂ chain ~22-32 ~22-32

Terminal CH₃ (C-19) ~14 ~14

Experimental Protocol for NMR Analysis
A detailed and standardized experimental protocol is crucial for obtaining high-quality,

reproducible NMR data for structural confirmation.

1. Sample Preparation:

Dissolve 5-10 mg of the purified nonadecenal sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:
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Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment (zg30).

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

2D NMR (for unambiguous assignment):

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations, which is particularly useful for connecting the aldehyde group to the rest of

the molecule.

Visualizing the Structure-Spectra Relationship
The following diagrams illustrate the key structural features of nonadecenal and the workflow

for its structural confirmation using NMR.
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(E)-nonadec-10-enal Structure

Expected NMR Signals

CH₃-(CH₂)₇-CH=CH-(CH₂)₈-CHO

Aldehydic H
~9.7 ppm (t) H-1

Vinylic H
~5.4 ppm (m)

 H-10, H-11

Aldehydic C
~202 ppm

 C-1

Vinylic C
~130 ppm

 C-10, C-11
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Synthesis/Isolation

NMR Data Acquisition

Data Analysis and Structure Confirmation

Synthesized/Isolated
Nonadecenal

¹H NMR ¹³C NMR

2D NMR (COSY, HSQC)

Compare Experimental and
Predicted Spectra

Predict Spectra for
Possible Isomers

Structure Confirmed
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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